molecular formula C9H6ClF4NO2 B2925902 2,2,2-trifluoroethyl N-(2-chloro-4-fluorophenyl)carbamate CAS No. 1087797-94-1

2,2,2-trifluoroethyl N-(2-chloro-4-fluorophenyl)carbamate

Cat. No.: B2925902
CAS No.: 1087797-94-1
M. Wt: 271.6
InChI Key: ZNTSELOIEPLLLV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2-chloro-4-fluorophenyl)carbamate is an organic compound with the molecular formula C9H6ClF4NO2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of trifluoroethyl and carbamate groups, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(2-chloro-4-fluorophenyl)carbamate typically involves the reaction of 2-chloro-4-fluoroaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The process can be summarized as follows:

  • Dissolve 2-chloro-4-fluoroaniline in an appropriate solvent such as dichloromethane.
  • Add 2,2,2-trifluoroethyl chloroformate dropwise to the solution while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(2-chloro-4-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Formation of substituted carbamates.

    Oxidation: Production of oxidized derivatives with altered functional groups.

    Reduction: Generation of reduced forms with different oxidation states.

    Hydrolysis: Yielding amines and alcohols.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2-chloro-4-fluorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-chloro-4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(2-chloro-4-nitrophenyl)carbamate
  • 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

Comparison:

  • Structural Differences: The position of the chloro and fluoro groups can significantly affect the reactivity and properties of the compounds.
  • Reactivity: The presence of different substituents can influence the types of reactions the compounds undergo and their reaction conditions.
  • Applications: While all these compounds have applications in organic synthesis, their specific uses may vary based on their unique properties.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-chloro-4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF4NO2/c10-6-3-5(11)1-2-7(6)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTSELOIEPLLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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